1-[(2,6-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O4/c1-17(2,3)25-16(24)21-8-7-20(14(10-21)15(22)23)9-11-12(18)5-4-6-13(11)19/h4-6,14H,7-10H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWICZKQCHYBOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperazine-2-Carboxylic Acid Core
The piperazine ring forms the structural backbone of the target compound. A widely adopted method involves cyclization reactions between diamines and dihalides or diesters. For instance, 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester was synthesized via refluxing a solution of N,N-dibenzyl-ethane-1,2-diamine and 2,3-dibromo-propionic acid methyl ester in toluene with triethylamine, yielding 84.8% . This reaction proceeds through nucleophilic substitution, where the diamine attacks the α-carbon of the dibromo ester, followed by cyclization.
| Reactants | Conditions | Yield |
|---|---|---|
| N,N-dibenzyl-ethane-1,2-diamine + 2,3-dibromo-propionic acid methyl ester | Toluene, triethylamine, reflux | 84.8% |
Alternative approaches utilize enzymatic resolution to obtain enantiomerically pure piperazine-2-carboxylic acid. For example, racemic piperazine-2-carboxamide was treated with Flavourzyme® 1000 L at room temperature for 22 hours, followed by acidification with HCl to precipitate the (S)-enantiomer .
The reaction requires precise temperature control to minimize side reactions, such as over-alkylation or hydrolysis of sensitive functional groups.
Protection of the Piperazine Nitrogen with a tert-Butoxycarbonyl (Boc) Group
The Boc group is introduced to protect the secondary amine during subsequent reactions. A standard protocol involves treating the piperazine derivative with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions. For instance, in a related synthesis, 4-nitrobenzyl chloroformate was used to protect amines at 0–5°C, yielding 93% .
The Boc group’s stability under acidic and basic conditions ensures compatibility with downstream transformations.
Hydrolysis of the Ester to Carboxylic Acid
The final step involves hydrolyzing the methyl ester to the carboxylic acid. This is typically achieved using aqueous hydrochloric acid or sulfuric acid. In one example, a piperazine-2-carboxylic acid ester was treated with 6N HCl at 0°C, precipitating the acid in 80% yield .
Alternative methods employ enzymatic hydrolysis, though these are less common for sterically hindered esters.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies for synthesizing the target compound:
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the dichlorophenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Structure
The compound features a piperazine core substituted with a dichlorophenyl group and a tert-butoxycarbonyl (Boc) moiety. Its structural formula can be represented as follows:
Physical Properties
- Molecular Weight : 335.24 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
- Stability : Stable under standard laboratory conditions but sensitive to moisture.
Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine exhibit anticancer properties. Compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, research has demonstrated that piperazine derivatives can modulate signaling pathways involved in cancer progression .
Antimicrobial Properties
Piperazine compounds have also been investigated for their antimicrobial activity. The presence of the dichlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. Studies have reported that such compounds exhibit significant activity against Gram-positive and Gram-negative bacteria .
Neuropharmacology
Piperazine derivatives are known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies indicate that modifications to the piperazine ring can enhance receptor affinity and selectivity .
Synthesis of Novel Compounds
The synthesis of this compound involves various methods, including:
- Boc Protection : The Boc group is commonly used to protect amines during synthesis.
- Substitution Reactions : The introduction of the dichlorophenyl group can be achieved through electrophilic aromatic substitution reactions.
These synthetic strategies allow chemists to create a library of related compounds for further biological evaluation.
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry explored the anticancer effects of piperazine derivatives, including those similar to the target compound. The researchers synthesized a series of compounds and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .
Case Study 2: Antimicrobial Efficacy
Another research paper focused on the antimicrobial properties of piperazine-based compounds. The study tested several derivatives against a panel of bacteria and fungi. Results showed that compounds with similar structural features to the target molecule had significant inhibitory effects on bacterial growth, particularly against resistant strains .
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and functional attributes of the target compound with analogous piperazine derivatives from the provided evidence:
Key Observations:
Substituent Diversity :
- The target compound uniquely combines halogenated aromatic and carboxylic acid groups, distinguishing it from ethyl carboxylate derivatives (e.g., ) or thiadiazole-containing analogs (e.g., ).
- Boc vs. Ethyl Carboxylate : The Boc group in the target compound offers better stability under acidic conditions compared to ethyl esters, which are prone to hydrolysis .
Pharmacokinetic Implications: The carboxylic acid in the target compound enhances water solubility relative to neutral analogs like the sulfanylethyl-pyridyl derivative (logP likely lower by ~1–2 units) . Dichlorophenyl vs. Diphenylpiperidinone: The dichlorophenyl group may reduce metabolic oxidation compared to diphenylpiperidinone, which contains a labile ketone .
- Thiadiazole-piperazines (e.g., ) are associated with antimicrobial activity.
- Sulfanylethyl-pyridyl derivatives (e.g., ) may target neurological receptors due to sulfur and pyridine motifs.
Research Findings and Limitations
- Synthetic Challenges : The Boc-protected piperazine in the target compound requires careful deprotection strategies to avoid side reactions, unlike simpler ethyl carboxylates .
- Lack of Direct Data: No experimental data (e.g., IC50, solubility, stability) for the target compound is available in the provided references. Comparisons are extrapolated from structural analogs.
- Therapeutic Potential: The dichlorophenyl and carboxylic acid groups suggest possible kinase or protease inhibition, but further studies are needed to validate this .
Biological Activity
The compound 1-[(2,6-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid , also known as LY3154207, is a piperazine derivative that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : (2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Molecular Formula : C₁₈H₁₈Cl₂N₂O₃
- Molecular Weight : 363.25 g/mol
-
Dopamine D1 Receptor Modulation :
- LY3154207 acts as a positive allosteric modulator (PAM) of the human dopamine D1 receptor. This modulation enhances the receptor's activity without directly activating it, which can lead to improved dopaminergic signaling in the brain. It has been shown to have minimal allosteric agonist activity, making it a selective enhancer of D1 receptor function .
- Inhibition of Telomerase Activity :
Anticancer Activity
Research has demonstrated that compounds similar to LY3154207 possess significant anticancer properties. For instance:
- In Vitro Studies : In human cancer cell lines (e.g., HepG2), compounds showed IC50 values around 6.5 μM, comparable to cisplatin, indicating potent antiproliferative effects .
Pain Management
The compound's interaction with the endocannabinoid system through FAAH inhibition suggests potential applications in pain management:
- Analgesic Effects : Studies on FAAH inhibitors indicate that they can reduce pain responses in animal models, suggesting that LY3154207 may have similar analgesic properties .
Case Studies and Experimental Findings
A selection of studies highlights the biological activities associated with this compound:
Q & A
Q. What methodologies assess the environmental impact of this compound during disposal?
- Methodological Answer :
- Ecotoxicity Testing : Perform acute toxicity assays (e.g., Daphnia magna LC50) and biodegradability studies (OECD 301F) .
- Soil Adsorption Studies : Measure Koc (organic carbon partition coefficient) to predict mobility in groundwater. High Koc (>1000) indicates low leaching risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
